molecular formula C7H4BrFO3 B2799700 2-Bromo-6-fluoro-4-hydroxybenzoic acid CAS No. 1805027-76-2

2-Bromo-6-fluoro-4-hydroxybenzoic acid

Cat. No. B2799700
CAS RN: 1805027-76-2
M. Wt: 235.008
InChI Key: DETWBULQIDOLNV-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-4-hydroxybenzoic acid can be achieved through several steps. The process starts with o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-4-hydroxybenzoic acid can be represented by the InChI code: 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) and the InChI key: UVBFBKRMQUEMBG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 235.01 .

Scientific Research Applications

  • Anaerobic Degradation Pathways

    A study focused on the anaerobic degradation of m-cresol by a methanogenic consortium, identifying a pathway involving various benzoic acid derivatives including 4-hydroxybenzoic acid, which is structurally similar to 2-Bromo-6-fluoro-4-hydroxybenzoic acid (Londry & Fedorak, 1993).

  • Reductive Dechlorination

    Alcaligenes denitrificans NTB-1 was found to metabolize various benzoates including 4-hydroxybenzoate, offering insights into the microbial degradation of halogenated benzoates (van den Tweel, Kok, & de Bont, 1987).

  • Metabolic Transformations

    Research on an anaerobic consortium highlighted its ability to transform phenolic compounds, including hydroxylated benzoates, under methanogenic conditions (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

  • Synthesis Methods

    Various studies have been conducted on the synthesis of halogenated benzoic acid derivatives, providing valuable methods for producing compounds like 2-Bromo-6-fluoro-4-hydroxybenzoic acid for research and industrial applications (Peng-peng, 2013), (Bing-he, 2008).

  • Degradation by Microorganisms

    Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid, which is structurally similar to 2-Bromo-6-fluoro-4-hydroxybenzoic acid, indicating potential biodegradation pathways for such compounds (Higson & Focht, 1990).

  • Fluorine-Containing Clusters in MOFs

    The use of fluorinated benzoates like 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs) has been investigated, highlighting the potential of such compounds in materials science (Vizuet et al., 2021).

Safety and Hazards

2-Bromo-6-fluoro-4-hydroxybenzoic acid may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Bromo-6-fluoro-4-hydroxybenzoic acid are not mentioned in the search results, it’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals . Therefore, it’s possible that this compound could also find use in the development of new drugs or other chemical products.

properties

IUPAC Name

2-bromo-6-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWBULQIDOLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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